molecular formula C8H8N2O B574785 6-Methyl-1,3-benzoxazol-2-amine CAS No. 188063-14-1

6-Methyl-1,3-benzoxazol-2-amine

Cat. No. B574785
CAS RN: 188063-14-1
M. Wt: 148.165
InChI Key: HIZUIPJBTXPNHO-UHFFFAOYSA-N
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Description

“6-Methyl-1,3-benzoxazol-2-amine” is a chemical compound with the molecular formula C8H8N2O . It is also known by other names such as “2-Methylbenzo[d]oxazol-6-amine”, “2-Methyl-1,3-benzoxazol-6-amine”, “6-amino-2-methylbenzoxazole”, and "2-Methyl-benzooxazol-6-ylamine" .


Synthesis Analysis

The synthesis of benzoxazoles, including “6-Methyl-1,3-benzoxazol-2-amine”, has been the subject of various studies . These studies have explored different pathways and conditions for the synthesis of benzoxazole derivatives.


Molecular Structure Analysis

The molecular structure of “6-Methyl-1,3-benzoxazol-2-amine” has been analyzed in several studies . The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups .


Chemical Reactions Analysis

The chemical reactions involving “6-Methyl-1,3-benzoxazol-2-amine” have been studied . These studies have explored the reactivity of the compound under different conditions and with various catalysts.


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-1,3-benzoxazol-2-amine” have been documented . The compound has a molecular weight of 148.16 g/mol .

Scientific Research Applications

  • Synthesis and Reactions : One study explored the synthesis and reactions of azido-benzothiazoles and -benzo[b]thiophens, leading to novel thiazolo[4,5-g]benzoxazoles and dihydrothieno[3,2-g]benzoxazoles (Gallagher, Iddon, & Suschitzky, 1980).

  • Brine Shrimp Lethality Test : Research on the synthesis and biological activity of novel 1,3-benzoxazine and aminomethyl compounds from eugenol, using brine shrimp lethality test (BST) for evaluation, indicates potential bioactivity (Rudyanto et al., 2014).

  • Electrochemical Oxidative Amination : A study demonstrated an electrochemically promoted coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles, avoiding the use of excess chemical oxidant (Gao et al., 2014).

  • Regioselectivity in C(sp3)-H Alkylation : Another research showed that the benzoxazol-2-yl- substituent acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines (Lahm & Opatz, 2014).

  • Antioxidant Activity : A study investigated the antioxidant effect of 2-methyl-1,3-benzoxazol-6-ol in radical chain oxidation of organic compounds, examining antiradical activity and the relation between antioxidant activity and electronic structure (Khizhan et al., 2011).

  • Cytotoxic Activity : Research on the cytotoxic activity of a new series of cyclic amine containing benzoxazole and benzoxazolone derivatives suggests potential anticancer agents (Murty et al., 2011).

  • Structural Analysis and Coordination Compounds : A novel compound containing benzoxazole groups was synthesized, with studies on its structural analysis and coordination compounds suggesting diverse applications (Téllez et al., 2013).

  • Antimicrobial Activities : Synthesis of new 1,2,4-Triazole derivatives, including benzoxazole compounds, showed promising antimicrobial activities (Bektaş et al., 2007).

Mechanism of Action

are a type of heterocyclic compound that have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

The mode of action of benzoxazoles can vary depending on the specific compound and its targets. Some benzoxazoles work by interacting with specific proteins or enzymes, altering their function and leading to changes in cellular processes .

The biochemical pathways affected by benzoxazoles can also vary widely. They might influence pathways related to cell growth, inflammation, oxidative stress, and more .

As for pharmacokinetics , this would depend on the specific properties of the compound, including its solubility, stability, and how it is metabolized by the body. These factors can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

The result of action would depend on the specific targets and pathways affected by the compound. This could range from killing bacteria or fungi (in the case of anti-microbial and anti-fungal activities) to killing cancer cells or reducing inflammation .

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. This could include factors like temperature, pH, the presence of other compounds, and more .

Future Directions

The future directions for the study of “6-Methyl-1,3-benzoxazol-2-amine” and its derivatives are promising. The compound has been used in various research areas, including synthetic organic chemistry, heterocyclic synthesis, green chemistry, and medicinal chemistry .

properties

IUPAC Name

6-methyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZUIPJBTXPNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663634
Record name 6-Methyl-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

188063-14-1
Record name 6-Methyl-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-1,3-benzoxazol-2-amine
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